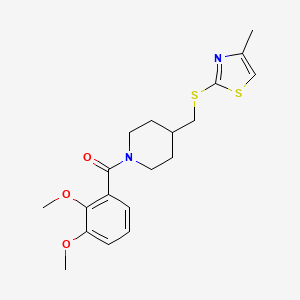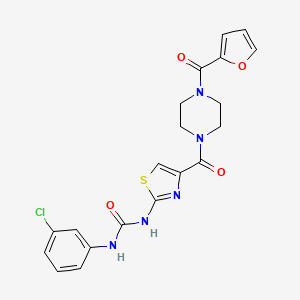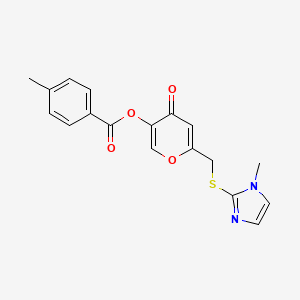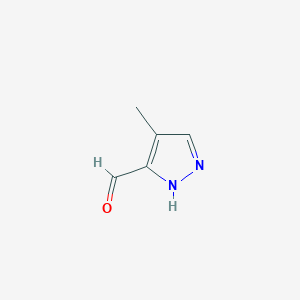
3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. The compound features a carboxylic acid group and a carbamoyl substituent on the pyrazole ring, which may influence its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the N-arylation of 1H-pyrazole with aryl iodides and bromides can be catalyzed by copper compounds, as demonstrated in the synthesis of related compounds . Additionally, the conversion of pyrazole-3-carboxylic acid into its corresponding carboxamide through the reaction with amines is another synthetic route, which has been shown to yield good results . These methods highlight the versatility of pyrazole derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using spectroscopic techniques and theoretical calculations. For example, the FT-IR and UV-Vis spectra of 1H-pyrazole-3-carboxylic acid have been recorded, and the optimized molecular structure, vibrational frequencies, and NMR chemical shifts have been obtained using DFT methods . Such studies provide valuable insights into the electronic and geometric properties of the molecule, which are essential for understanding its reactivity and potential applications.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various functionalization reactions. The reaction of pyrazole-3-carboxylic acid chloride with amines leads to the formation of carboxamides . Moreover, the reactivity of pyrazole derivatives with different ligands can result in the formation of complexes with metals such as manganese and rhenium, as seen with related tripodal ligands . These reactions are crucial for the development of coordination compounds with potential applications in catalysis and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of intermolecular hydrogen bonds and π-π interactions can affect the crystal packing and stability of the compounds . Additionally, the small energy gap between the frontier molecular orbitals can contribute to the nonlinear optical activity of these molecules . Theoretical and experimental studies on the functionalization reactions of pyrazole-3-carboxylic acid derivatives with various aminophenols have also provided insights into the spectroscopic properties and reaction mechanisms of these compounds .
科学的研究の応用
Synthesis and Biological Applications
Pyrazole carboxylic acid derivatives, including compounds structurally related to "3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid," are significant in medicinal chemistry due to their diverse biological activities. These compounds have been found to exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. Their versatility stems from the pyrazole moiety, which serves as a crucial scaffold for developing biologically active compounds. The synthesis of these derivatives and their biological applications highlight the importance of heterocyclic compounds in drug discovery and development processes (A. Cetin, 2020).
Anticancer Applications
Recent updates in synthetic strategies for pyrazoline derivatives emphasize their potential in developing new anticancer agents. The synthesis of pyrazoline derivatives has been explored through various methods, showcasing their significant biological effect. The research underscores the interest in pyrazoline compounds for anticancer activity, suggesting that these molecules could serve as valuable moieties in cancer treatment research (Pushkar Kumar Ray et al., 2022).
Therapeutic Applications
Pyrazolines, a class of nitrogen-containing heterocyclic compounds, have been the focus of extensive research due to their diverse biological properties. These compounds have been found to exhibit antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer effects, among others. The wide range of pharmacological activities associated with pyrazoline derivatives has driven significant research activity, aiming to develop new therapeutic agents based on these structures (M. Shaaban et al., 2012).
Bioevaluation and Synthesis Methods
The importance of pyrazoles in agrochemical and pharmaceutical activities has been highlighted through various synthetic strategies and bioevaluation studies. Pyrazole derivatives synthesized under different conditions have shown potential in herbicidal, antimicrobial, antifungal, antiviral, and antioxidant applications. This emphasizes the role of pyrazoles as core structures in compounds with significant biological activities (Sheetal et al., 2018).
特性
IUPAC Name |
3-(3-carbamoylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c8-7(13)5-1-3-10(9-5)4-2-6(11)12/h1,3H,2,4H2,(H2,8,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZUZVRKBLMKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)N)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-carbamoyl-1H-pyrazol-1-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3,5-dimethoxybenzyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2514923.png)



![N-(3-chlorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514928.png)
![4-Chloro-3-({[(3-fluorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2514930.png)
![Ethyl 4-((4-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2514932.png)
![N-(4-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2514934.png)

![Methyl 2-[[3-methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2514936.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514938.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2514940.png)
